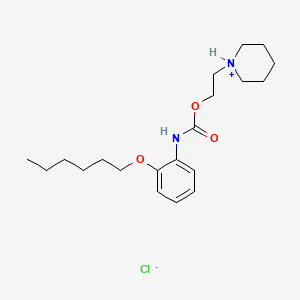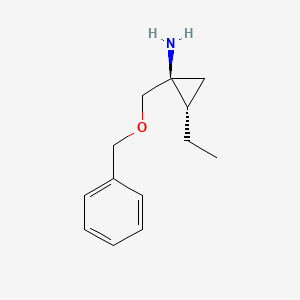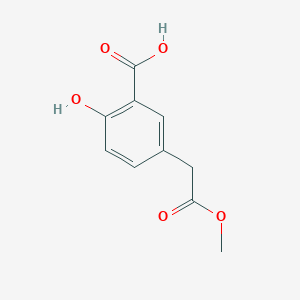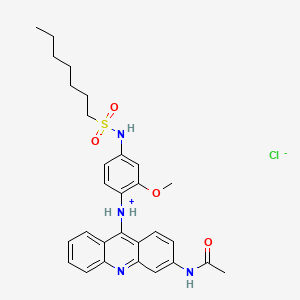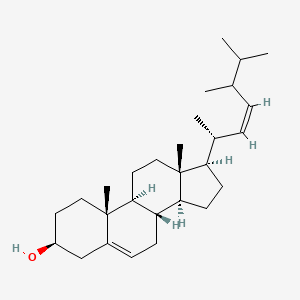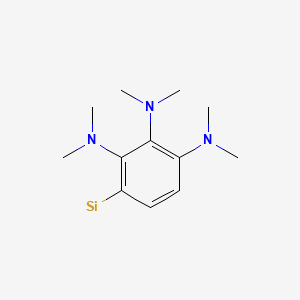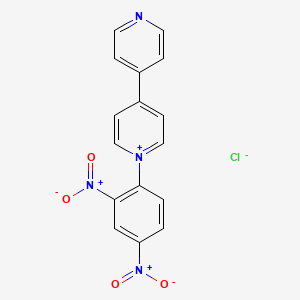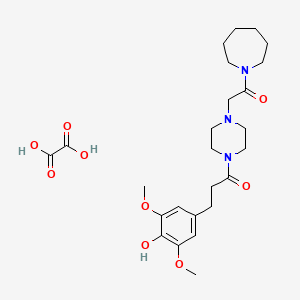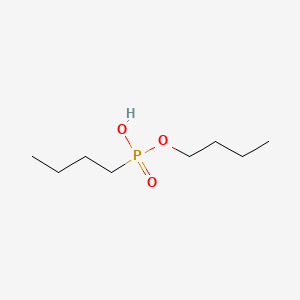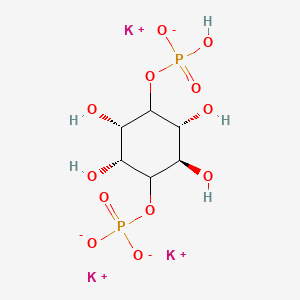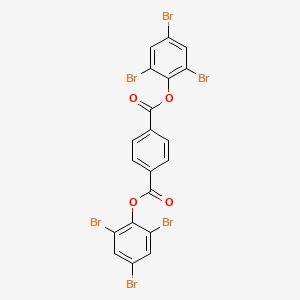
Bis(2,4,6-tribromophenyl) terephthalate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis(2,4,6-tribromophenyl) terephthalate: is a brominated flame retardant widely used in various industrial applications. It is known for its high thermal stability and effectiveness in reducing the flammability of materials. The compound’s chemical structure consists of a terephthalate core with two 2,4,6-tribromophenyl groups attached, making it highly effective in preventing the spread of fire .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of bis(2,4,6-tribromophenyl) terephthalate typically involves the esterification of terephthalic acid with 2,4,6-tribromophenol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, under reflux conditions. The process involves heating the reactants to a temperature of around 150-200°C for several hours to ensure complete esterification .
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of advanced catalysts and optimized reaction parameters ensures the efficient production of the compound with minimal by-products .
化学反应分析
Types of Reactions: Bis(2,4,6-tribromophenyl) terephthalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form brominated quinones.
Reduction: Reduction reactions can lead to the formation of less brominated derivatives.
Substitution: Halogen substitution reactions can occur, where bromine atoms are replaced by other halogens or functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogen exchange reactions often use reagents like sodium iodide in acetone.
Major Products: The major products formed from these reactions include brominated quinones, less brominated derivatives, and various substituted phenyl terephthalates .
科学研究应用
Chemistry: Bis(2,4,6-tribromophenyl) terephthalate is extensively used as a flame retardant in polymers, textiles, and electronics. Its high thermal stability and effectiveness in reducing flammability make it a valuable additive in these materials .
Biology and Medicine: Research has shown that brominated flame retardants, including this compound, can have biological effects. Studies are ongoing to understand its impact on human health and the environment .
Industry: In the industrial sector, this compound is used in the manufacturing of flame-retardant plastics, coatings, and adhesives. Its ability to enhance the fire resistance of materials makes it a crucial component in various applications .
作用机制
The mechanism by which bis(2,4,6-tribromophenyl) terephthalate exerts its flame-retardant effects involves the release of bromine radicals upon heating. These radicals interfere with the combustion process by reacting with free radicals in the flame, thereby inhibiting the propagation of the fire. The compound’s molecular targets include the reactive species in the flame, and its pathways involve the formation of stable brominated compounds that do not support combustion .
相似化合物的比较
- 1,2-Bis(2,4,6-tribromophenoxy)ethane (BTBPE)
- Decabromodiphenyl ethane (DBDPE)
- Hexabromobenzene (HBBz)
- Pentabromoethylbenzene (PBEB)
- Pentabromotoluene (PBT)
- 1,2-Dibromo-4-(1,2-dibromoethyl)cyclohexane (TBECH)
Uniqueness: Bis(2,4,6-tribromophenyl) terephthalate stands out due to its high thermal stability and effectiveness in a wide range of applications. Compared to other brominated flame retardants, it offers a balance of performance and cost-effectiveness, making it a preferred choice in many industrial applications .
属性
CAS 编号 |
57376-95-1 |
|---|---|
分子式 |
C20H8Br6O4 |
分子量 |
791.7 g/mol |
IUPAC 名称 |
bis(2,4,6-tribromophenyl) benzene-1,4-dicarboxylate |
InChI |
InChI=1S/C20H8Br6O4/c21-11-5-13(23)17(14(24)6-11)29-19(27)9-1-2-10(4-3-9)20(28)30-18-15(25)7-12(22)8-16(18)26/h1-8H |
InChI 键 |
JYXKGBIRZSOSAP-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C(=O)OC2=C(C=C(C=C2Br)Br)Br)C(=O)OC3=C(C=C(C=C3Br)Br)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


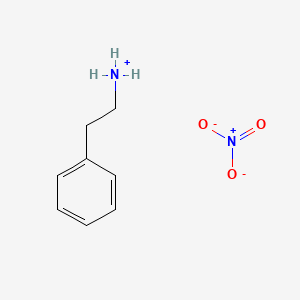

![4-[1,3-Benzodioxol-5-yl(hydroxy)methyl]-3-[(3,4,5-trimethoxyphenyl)methyl]oxolan-2-one](/img/structure/B13754712.png)
![2,5,6-Trimethyl-1H-benzo[d]imidazol-4-amine](/img/structure/B13754715.png)
